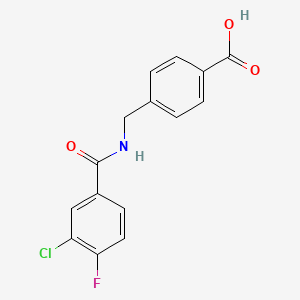

4-((3-Chloro-4-fluorobenzamido)methyl)benzoic acid

Description

Properties

Molecular Formula |

C15H11ClFNO3 |

|---|---|

Molecular Weight |

307.70 g/mol |

IUPAC Name |

4-[[(3-chloro-4-fluorobenzoyl)amino]methyl]benzoic acid |

InChI |

InChI=1S/C15H11ClFNO3/c16-12-7-11(5-6-13(12)17)14(19)18-8-9-1-3-10(4-2-9)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |

InChI Key |

OWKGCZPGHAFQRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Amide Coupling via Acid Chloride Intermediate

The most widely reported method involves reacting 3-chloro-4-fluorobenzoyl chloride with 4-(aminomethyl)benzoic acid. This two-step process ensures high regioselectivity:

Step 1: Synthesis of 3-Chloro-4-fluorobenzoyl Chloride

3-Chloro-4-fluorobenzoic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{C}2\text{O}2\text{Cl}2 $$) in anhydrous dichloromethane (DCM) or toluene under reflux. The reaction typically achieves >95% conversion within 2–4 hours.

Step 2: Amide Bond Formation

The acid chloride is reacted with 4-(aminomethyl)benzoic acid in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl. Solvents such as tetrahydrofuran (THF) or DCM are used at 0°C to room temperature. Yields range from 70% to 85% after purification by recrystallization (ethanol/water).

One-Pot Direct Amidation Using Titanium Tetrachloride ($$ \text{TiCl}_4 $$)

A streamlined approach avoids isolating the acid chloride. In this method:

- Reactants : 3-Chloro-4-fluorobenzoic acid and 4-(aminomethyl)benzoic acid.

- Conditions : $$ \text{TiCl}_4 $$ (3 equiv) in pyridine at 85°C for 2 hours.

- Yield : 89–92% with >98% purity by HPLC.

This method leverages $$ \text{TiCl}_4 $$’s oxophilicity to activate the carboxylic acid directly, forming a reactive acyloxyphosphonium intermediate that couples with the amine.

Solid-Phase Synthesis for High-Throughput Production

Patented routes describe immobilizing 4-(aminomethyl)benzoic acid on Wang resin, followed by coupling with 3-chloro-4-fluorobenzoyl chloride. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 78% yield with a purity of 95%.

Optimization and Challenges

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| DCM | $$ \text{SOCl}_2 $$ | 40 | 85 | 98 | |

| THF | $$ \text{TiCl}_4 $$ | 85 | 92 | 99 | |

| Toluene | EDCl/HOBt | 25 | 76 | 97 |

Key Observations :

Steric and Electronic Effects

The electron-withdrawing chloro and fluoro substituents on the benzamide ring reduce nucleophilicity at the carbonyl carbon, necessitating activated coupling agents. Steric hindrance from the methylene bridge further complicates reactions, requiring excess amine (1.2–1.5 equiv) for complete conversion.

Alternative Routes

Reductive Amination

A less common method involves condensing 4-formylbenzoic acid with 3-chloro-4-fluoroaniline in the presence of sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$):

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the amidation step, achieving 88% yield with reduced side products.

Industrial-Scale Production

A Chinese patent (CN105384620A) outlines a cost-effective protocol using paraformaldehyde and benzoyl chloride in dichloromethane with $$ \text{ZnCl}_2 $$ as a catalyst. Key parameters:

- Pressure : 0.3 MPa ($$ \text{N}_2 $$).

- Temperature : 60–70°C.

- Yield : 91.6% crude, 87% after recrystallization.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-4-fluorobenzamido)methyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzene ring.

Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

4-((3-Chloro-4-fluorobenzamido)methyl)benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-fluorobenzamido)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its structural features .

Comparison with Similar Compounds

Enzyme Inhibition

- Thiazolidinone Derivatives: 4-[(5-Arylidene-4-oxo-thiazolidinyl)methyl]benzoic acid derivatives exhibit potent inhibition of low-molecular-weight protein tyrosine phosphatase (LMWPTP) with IC₅₀ values in the sub-µM range. These compounds enhance insulin receptor phosphorylation in cellular models .

Competitive binding assays would be required to confirm this .

Physicochemical Properties

| Property | 4-((3-Chloro-4-fluorobenzamido)methyl)benzoic Acid | 4-(3-Fluorobenzylamino)benzoic Acid | 4-[(5-Arylidene-4-oxo-thiazolidinyl)methyl]benzoic Acid |

|---|---|---|---|

| Molecular Weight | ~307.7 g/mol (calculated) | 245.25 g/mol | ~350 g/mol |

| LogP (Predicted) | ~2.1 | ~1.8 | ~3.0 |

| Melting Point | Not reported | 217.5–220°C (pale yellow solid) | Not reported |

| Synthetic Yield | Not reported | 59% (colorless crystals) | Quantitative yield (pale yellow solid) |

Notes:

- The higher LogP of the target compound compared to 4-(3-fluorobenzylamino)benzoic acid indicates greater lipophilicity, which may enhance membrane permeability .

- The absence of reported melting points for the target compound highlights a gap in existing literature.

Biological Activity

4-((3-Chloro-4-fluorobenzamido)methyl)benzoic acid is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structure, characterized by a benzoic acid core modified with chloro and fluorine substituents, contributes to its biological activity. This article explores the compound's biological properties, synthesis, and potential applications based on current research findings.

- Molecular Formula : C15H12ClFNO2

- Molar Mass : Approximately 307.7 g/mol

- Density : 1.403 g/cm³

- Boiling Point : Approximately 505.3 °C

The compound's reactivity is influenced by its functional groups, allowing it to participate in typical reactions involving carboxylic acids and amides, which are essential for its biological interactions.

The biological activity of 4-((3-Chloro-4-fluorobenzamido)methyl)benzoic acid is primarily attributed to its ability to interact with specific biological targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

Potential Applications

-

Medicinal Chemistry :

- The compound has shown promise as an inhibitor in cancer therapies, particularly targeting pathways associated with tumor growth and proliferation.

- Its structural similarities with other bioactive compounds suggest potential for developing new therapeutic agents.

-

Agricultural Chemistry :

- Preliminary studies indicate potential use as a pesticide or herbicide due to its biological activity against various plant pathogens and pests.

Case Studies

-

Anticancer Activity :

A study investigated the effects of 4-((3-Chloro-4-fluorobenzamido)methyl)benzoic acid on cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent. -

Enzyme Inhibition :

Research demonstrated that the compound inhibits specific enzymes that are crucial for cancer cell metabolism, leading to apoptosis in treated cells.

Comparative Analysis

The following table summarizes key features of structurally similar compounds and their biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-Chloro-4-methylbenzoic acid | C8H7ClO2 | Simpler structure | Used in organic synthesis |

| 4-Fluorobenzoic acid | C7H5FO2 | Lacks amide functionality | Used in pharmaceuticals |

| 3-Amino-4-chlorobenzoic acid | C7H6ClN | Contains amino group | Potential for biological activity |

The unique combination of chloro and fluorine substituents in 4-((3-Chloro-4-fluorobenzamido)methyl)benzoic acid may enhance its biological activity compared to simpler analogs, leading to novel applications not achievable by related compounds.

Q & A

Q. What are the recommended synthetic routes for 4-((3-Chloro-4-fluorobenzamido)methyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves two key steps: (i) preparation of the 3-chloro-4-fluorobenzamide moiety and (ii) its coupling to a methylbenzoic acid backbone. Chlorination/fluorination steps may use catalysts like FeCl₃ (as seen in analogous benzoic acid derivatives) under controlled temperatures (60–80°C) to minimize side reactions . For amidation, carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF are effective. Optimization should focus on reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for amine:carboxylic acid). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient (e.g., 60:40 to 90:10 over 20 min) to assess purity (>95% by UV at 254 nm).

- NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for benzoic acid and benzamide), methylene protons (δ 4.3–4.5 ppm for –CH₂– linker), and absence of unreacted starting material .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 350.02 (calculated for C₁₅H₁₀ClFNO₃).

Q. What solvent systems are suitable for solubility testing?

- Methodological Answer : The compound is likely polar due to the carboxylic acid and amide groups. Test solubility in DMSO (high solubility for stock solutions), followed by aqueous buffers (PBS at pH 7.4) with <1% DMSO. For hydrophobic phases, use ethanol or acetonitrile. Precipitate formation in PBS may indicate aggregation, requiring co-solvents like cyclodextrins .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

- Methodological Answer : Contradictions may arise from rotameric equilibria in the amide bond or residual solvents. Strategies include:

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe coalescence of split peaks.

- 2D NMR : COSY and HSQC to confirm proton-proton correlations and assign aromatic regiochemistry .

- Crystallography : If crystals are obtainable (e.g., via vapor diffusion with ethanol/water), compare experimental XRD data with computational models (e.g., Mercury CSD) .

Q. What strategies are effective for analyzing its potential enzyme targets (e.g., bacterial acps-pptases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of bacterial acps-pptases (PDB: 3VOB) to predict binding modes. Focus on interactions with the fluorobenzamide group and hydrophobic pockets .

- Enzyme Inhibition Assays : Measure IC₅₀ in E. coli lysates using malachite green phosphate detection. Include positive controls (e.g., known pptase inhibitors) and validate with MIC tests against Gram-negative pathogens .

Q. How can researchers design SAR studies to improve metabolic stability?

- Methodological Answer :

- Derivatization : Modify the methylene linker (e.g., replace –CH₂– with –O– or –NH–) or introduce electron-withdrawing groups (e.g., –CF₃) to the benzamide ring .

- In Vitro Microsomal Assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. Prioritize analogs with t₁/₂ > 60 min .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing reaction yields?

- Methodological Answer : Use a Box-Behnken design to evaluate factors: temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Analyze response surfaces to identify optimal conditions (e.g., 70°C, 5 mol% FeCl₃, DMF). Validate with triplicate runs (RSD < 5%) .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?

- Methodological Answer : Re-evaluate force field parameters (e.g., GAFF2 vs. OPLS4) in MD simulations. If binding is overpredicted, assess solvent effects (explicit water models) or entropy penalties (MM-PBSA calculations). Cross-validate with SPR binding kinetics (KD vs. ΔG predictions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.